Nrf2-Activator-12G

概要

説明

Nrf2-Activator-12G is a compound that activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in cellular defense mechanisms by regulating the expression of antioxidant proteins that protect against oxidative stress and damage. This compound is particularly significant in the context of enhancing the body’s resilience against various stressors, making it a valuable compound in the fields of medicine, biology, and chemistry .

科学的研究の応用

Nrf2-Activator-12G has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the Nrf2 pathway and its activation mechanisms.

Biology: Investigated for its role in cellular defense mechanisms and its potential to protect cells from oxidative stress.

Medicine: Explored for its therapeutic potential in treating diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and certain cancers

作用機序

Target of Action

The primary target of Nrf2-Activator-12G is the NF-E2-related factor 2 (Nrf2) . Nrf2 is a basic-region leucine zipper transcription factor that defends against endogenous or exogenous stressors . It plays a pivotal role in the coordinated gene expression of antioxidant and detoxifying enzymes, promoting cell survival in adverse environmental or defective metabolic conditions .

Mode of Action

This compound acts as an activator of Nrf2 . When Nrf2 is activated, it moves into the nucleus and binds to the Antioxidant Response Element (ARE) in the DNA . This action triggers the expression of genes that produce enzymes capable of neutralizing harmful free radicals and other oxidants .

Biochemical Pathways

The activation of Nrf2 by this compound affects several biochemical pathways. It induces the expression of Nrf2-dependent antioxidant enzymes at both mRNA and protein levels . These enzymes are involved in various pathways, including those that regulate oxidative stress, inflammation, xenobiotic metabolism and excretion, apoptosis, and autophagy .

Result of Action

The activation of Nrf2 by this compound leads to the transcription of a vast array of genes involved in detoxification, reduction of reactive oxygen species (ROS), and restoration of redox homeostasis . This results in increased cellular defense against oxidative stress, thereby promoting cell survival . In particular, this compound has been shown to induce the expression of nrf2-dependent antioxidant enzymes in DAergic neuronal cells , suggesting potential neuroprotective effects.

Action Environment

Environmental factors can significantly impact the effectiveness of Nrf2 activators . For instance, stressors such as pollution and oxidative stress can influence the activation of Nrf2 . Moreover, physical damage resulting from high temperatures, humidity, and mechanical damage can contribute to oxidative challenges , potentially affecting the efficacy and stability of this compound.

生化学分析

Biochemical Properties

Nrf2-Activator-12G interacts with various enzymes, proteins, and other biomolecules. It is involved in the activation of Nrf2, which in turn induces several cytoprotective and detoxifying gene expressions . This increases the sensitivity of cells to oxidants and electrophiles .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. By activating Nrf2, it can increase the expression of several cytoprotective genes, thereby protecting cells and tissues from multiple sources of damage including electrophilic, xenobiotic, metabolic, and oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with Nrf2. One mechanism of Nrf2 activation relies on disconnection from the Keap1 homodimer through the oxidation of cysteine at specific sites of Keap1 . The free Nrf2 then enters the nucleus, dimerizes with small musculoaponeurotic fibrosarcoma proteins (sMafs), and binds to the antioxidant response element (ARE) sequence of the target genes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Transient Nrf2 activation by its specific activators, such as this compound, has protective roles against carcinogenesis and cancer development . Permanent activation of Nrf2 promotes various cancer properties, including malignant progression, chemo/radio resistance, and poor patient prognosis .

Metabolic Pathways

This compound is involved in the Nrf2 pathway, a significant cell defense procedure against exogenous or endogenous stressors . It interacts with enzymes such as Keap1 and influences metabolic flux and metabolite levels .

Transport and Distribution

The activation of Nrf2, which this compound is involved in, is known to occur in the cytoplasm of cells .

Subcellular Localization

Nrf2, which this compound activates, is known to be present in an inactive state in the cytoplasm of cells under non-stressed conditions . Upon activation, Nrf2 moves into the nucleus .

準備方法

Synthetic Routes and Reaction Conditions

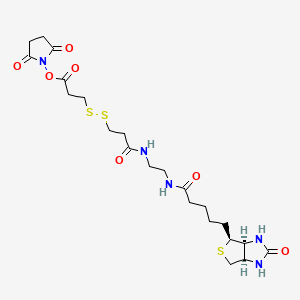

The synthesis of Nrf2-Activator-12G typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes the following steps:

Preparation of Intermediates: Initial steps involve the synthesis of intermediate compounds through reactions such as alkylation, acylation, or condensation.

Formation of this compound: The intermediates are then subjected to further reactions, such as cyclization or oxidation, to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, continuous flow processes, and advanced purification techniques to produce the compound in bulk quantities. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .

化学反応の分析

Types of Reactions

Nrf2-Activator-12G undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different properties.

Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives with enhanced or altered biological activity, while reduction may produce more stable forms of the compound .

類似化合物との比較

Similar Compounds

Sulforaphane: A naturally occurring compound found in cruciferous vegetables that also activates the Nrf2 pathway.

Dimethyl Fumarate: A synthetic compound used in the treatment of multiple sclerosis, known for its Nrf2-activating properties

Uniqueness of Nrf2-Activator-12G

This compound is unique in its specific activation mechanism and its potential therapeutic applications. Unlike some other Nrf2 activators, it may offer a more targeted approach with fewer side effects, making it a promising candidate for further research and development .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Nrf2-Activator-12G involves the reaction of 2,4-dimethylbenzaldehyde with 4-bromoaniline followed by a series of reactions to form the final product.", "Starting Materials": [ "2,4-dimethylbenzaldehyde", "4-bromoaniline", "sodium hydride", "methyl iodide", "palladium on carbon", "triethylamine", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: 2,4-dimethylbenzaldehyde is reacted with 4-bromoaniline in the presence of sodium hydride to form 2,4-dimethyl-N-(4-bromophenyl)benzamide.", "Step 2: The above product is then reacted with methyl iodide in the presence of palladium on carbon and triethylamine to form 2,4-dimethyl-N-(4-(methylamino)phenyl)benzamide.", "Step 3: The above product is then reduced with sodium borohydride in the presence of acetic acid to form 2,4-dimethyl-N-(4-(methylamino)phenyl)benzyl alcohol.", "Step 4: The above product is then reacted with hydrochloric acid to form 2,4-dimethyl-N-(4-(methylamino)phenyl)benzyl chloride.", "Step 5: The above product is then reacted with sodium hydroxide in the presence of ethanol and water to form Nrf2-Activator-12G." ] } | |

CAS番号 |

1554271-18-9 |

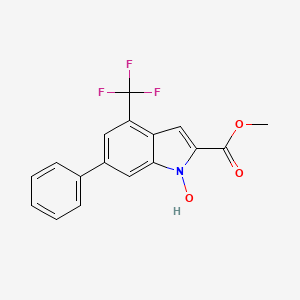

分子式 |

C15H13ClO3S |

分子量 |

308.77 |

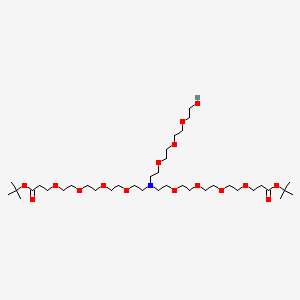

IUPAC名 |

(E)-1-Chloro-2-(2-(2-methoxyphenylsulfonyl)vinyl)benzene |

InChI |

InChI=1S/C15H13ClO3S/c1-19-14-8-4-5-9-15(14)20(17,18)11-10-12-6-2-3-7-13(12)16/h2-11H,1H3/b11-10+ |

InChIキー |

KVDYSDOWSIXKPB-ZHACJKMWSA-N |

SMILES |

O=S(/C=C/C1=CC=CC=C1Cl)(C2=CC=CC=C2OC)=O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Nrf2-Activator-12G; Nrf2-Activator-12G; Nrf2-Activator-12G; Nrf2 Activator IV; Nrf2 Activator-IV; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。